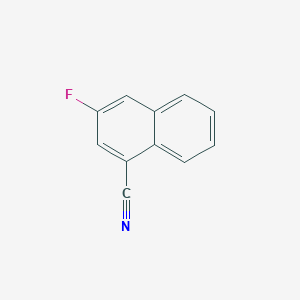

1-Cyano-3-fluoronaphthalene

Description

Structure

3D Structure

Properties

IUPAC Name |

3-fluoronaphthalene-1-carbonitrile | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H6FN/c12-10-5-8-3-1-2-4-11(8)9(6-10)7-13/h1-6H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HFQXGDRROLQZHY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=C(C=C2C#N)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H6FN | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

171.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for Fluorinated Cyanonaphthalene Derivatives

Strategies for Cyano Group Introduction on Naphthalene (B1677914) Scaffolds

The introduction of a nitrile (cyano) group onto a naphthalene ring is a critical transformation that can be achieved through several synthetic routes. The cyano group is a versatile functional group that can be converted into amines, amides, carboxylic acids, or tetrazoles. nih.gov

The Sandmeyer reaction is a well-established method for synthesizing aryl nitriles from aryl amines via a diazonium salt intermediate. nih.gov Discovered by Traugott Sandmeyer in 1884, this reaction involves the conversion of an aromatic amino group into a diazonium salt, which is then displaced by a nucleophile in the presence of a copper(I) salt catalyst. wikipedia.orglscollege.ac.in For the synthesis of cyanonaphthalenes, a naphthylamine is treated with a nitrite source (e.g., sodium nitrite) in an acidic solution to form the corresponding naphthalene diazonium salt. This intermediate is then reacted with copper(I) cyanide (CuCN) to yield the desired cyanonaphthalene. wikipedia.orglscollege.ac.in

The Sandmeyer reaction is a cornerstone of aromatic chemistry as it allows for substitution patterns that are not accessible through direct electrophilic substitution. organic-chemistry.org It is widely used for halogenation, cyanation, trifluoromethylation, and hydroxylation of aromatic rings. wikipedia.org The cyanation variant, in particular, is crucial for producing benzonitriles and their polycyclic analogues, which are important intermediates in the synthesis of various compounds, including pharmaceuticals. wikipedia.orgacs.org

Table 1: Overview of the Sandmeyer Reaction for Cyanation

| Step | Description | Reagents | Intermediate/Product |

|---|---|---|---|

| 1. Diazotization | Conversion of a primary aromatic amine to a diazonium salt. | NaNO₂, HCl (or other acid) | Ar-N₂⁺X⁻ |

The dehydration of primary amides is a direct and efficient method for the synthesis of nitriles. This reaction involves the elimination of a molecule of water from a primary carboxamide (R-CONH₂) to form the corresponding nitrile (R-CN). masterorganicchemistry.com To synthesize a cyanonaphthalene, a naphthalene carboxamide is treated with a suitable dehydrating agent. A variety of reagents can effect this transformation, ranging from classic strong dehydrating agents to milder, more modern systems. organic-chemistry.org

Common dehydrating agents include phosphorus pentoxide (P₂O₅), trifluoromethanesulfonic anhydride (triflic anhydride), and oxalyl chloride in the presence of a catalyst like triphenylphosphine oxide (an Appel-type reaction). organic-chemistry.orgorganic-chemistry.org The choice of reagent often depends on the sensitivity of other functional groups present in the molecule. Modern protocols often favor milder conditions to ensure high yields and functional group tolerance. organic-chemistry.orgorganic-chemistry.org This method is broadly applicable to aromatic, heteroaromatic, and aliphatic amides. organic-chemistry.org

Table 2: Selected Reagents for Dehydration of Amides to Nitriles

| Reagent System | Conditions | Reference |

|---|---|---|

| Trifluoromethanesulfonic anhydride (Tf₂O), Triethylamine (Et₃N) | Mild conditions | organic-chemistry.org |

| Oxalyl chloride, Triethylamine, Triphenylphosphine oxide (catalytic) | Mild, rapid (often < 10 min) | organic-chemistry.org |

| Benzotriazol-1-yloxytris(pyrrolidino)phosphonium hexafluorophosphate (PyBOP) | High yields | organic-chemistry.org |

Oxidative cyanation allows for the direct C-H functionalization of arenes to form aromatic nitriles, bypassing the need for pre-functionalized starting materials like amines or halides. nih.gov Photoredox catalysis has emerged as a powerful tool for this transformation, enabling the cyanation of naphthalene and other aromatic compounds under mild conditions. nih.govscielo.br In a typical photoredox-catalyzed reaction, an acridinium photooxidant is used to activate the aromatic substrate under an aerobic atmosphere. nih.gov The activated species then reacts with a cyanide source, such as trimethylsilyl cyanide, to afford the aromatic nitrile. nih.gov

This methodology has been successfully applied to naphthalene, where cyanation occurs selectively at the 1-position. nih.gov The reaction conditions are generally mild, proceeding at room temperature, and are compatible with a variety of functional groups. nih.gov Other oxidative systems can also be employed, sometimes involving different catalysts or oxidants to facilitate the direct introduction of the cyano group onto the naphthalene core. nih.govnih.govresearchgate.net

Nucleophilic aromatic substitution (SNAr) is a key method for introducing a cyano group onto an aromatic ring that is substituted with a good leaving group (such as a halogen) and activated by electron-withdrawing groups. For substrates like fluoronaphthalenes, the fluorine atom itself can be displaced by a cyanide nucleophile, particularly if the ring is sufficiently electron-deficient.

A related process involves the reaction of fluorinated benzonitriles with radical anions of other aromatic carbonitriles. acs.orgnih.gov For instance, the radical anion of 1-cyanonaphthalene has been used to arylate fluorobenzonitriles, demonstrating a novel reactivity pattern where the radical anion acts as a nucleophile. acs.orgnih.gov In these SNAr-type reactions, the cyanide ion (or a related nucleophilic species) attacks the aromatic ring, leading to the substitution of a leaving group and the formation of the desired cyanoarene. nsf.gov

More advanced synthetic protocols allow for the introduction of complex cyano-containing functional groups. Cyanodifluoromethylation is one such method that installs a cyanodifluoromethyl (-CF₂CN) group onto a molecule. cas.cn While often applied to alkenes, the development of such protocols highlights the ongoing efforts to create more sophisticated fluorinated nitrile compounds. cas.cn

These reactions often utilize copper catalysis and innovative sources for the carbon and nitrogen atoms of the nitrile group, such as BrCF₂CO₂Et as the carbon source and ammonium (B1175870) bicarbonate as the nitrogen source. This approach avoids the use of highly toxic cyanation reagents. cas.cn The ability to introduce both a difluoromethyl and a cyano group in a single step provides a powerful tool for synthesizing molecules with unique properties for potential applications in drug discovery and agrochemicals. cas.cn

Strategies for Fluoro Group Introduction on Naphthalene Scaffolds

Introducing fluorine onto a naphthalene ring can significantly alter its chemical and physical properties. Several methods exist for this transformation, ranging from classical diazonium salt chemistry to modern direct fluorination techniques.

One of the most traditional methods is the Balz-Schiemann reaction . This reaction is analogous to the Sandmeyer reaction but is used specifically for fluorination. lscollege.ac.in It involves the diazotization of a naphthylamine, followed by the introduction of a tetrafluoroborate anion (BF₄⁻) to form a thermally stable diazonium tetrafluoroborate salt. guidechem.com Gentle heating of this salt results in its decomposition, releasing nitrogen gas and yielding the desired fluoronaphthalene. lscollege.ac.inguidechem.com

Direct fluorination of naphthalene can be achieved using electrophilic fluorinating reagents. Selectfluor is one such reagent that can introduce a fluorine atom onto the naphthalene ring. wikipedia.orgchemicalbook.com Another approach involves the use of elemental fluorine, though this requires careful control of reaction conditions. A preferred process involves treating a solution of a naphthalene compound in an inert solvent like acetonitrile with a diluted stream of elemental fluorine (e.g., 10% in nitrogen). google.com Electrophilic substitution can also be accomplished with reagents such as NF₄BF₄ in a suitable solvent like hydrogen fluoride (B91410) (HF). google.comdtic.mil

Table 3: Common Methods for Fluorination of Naphthalene Scaffolds

| Method | Description | Key Reagents | Reference |

|---|---|---|---|

| Balz-Schiemann Reaction | Thermal decomposition of an aryl diazonium tetrafluoroborate. | 1. NaNO₂, HBF₄ 2. Heat | lscollege.ac.inguidechem.com |

| Direct Electrophilic Fluorination | Reaction with an electrophilic fluorine source. | Selectfluor | wikipedia.orgchemicalbook.com |

| Direct Fluorination | Reaction with elemental fluorine under controlled conditions. | F₂ in N₂ gas, acetonitrile | google.com |

Diazotization-Mediated Fluorination (e.g., Balz-Schiemann Reaction)

The Balz-Schiemann reaction is a cornerstone in the synthesis of aryl fluorides. This method involves the diazotization of a primary aromatic amine, followed by thermal or photochemical decomposition of the resulting diazonium tetrafluoroborate salt to yield the corresponding aryl fluoride. tandfonline.comwikipedia.org The general mechanism involves the formation of an aryl cation, which then abstracts a fluoride ion from the tetrafluoroborate anion. wikipedia.org

Innovations to the traditional Balz-Schiemann reaction include the use of other counterions like hexafluorophosphates (PF₆⁻) and hexafluoroantimonates (SbF₆⁻), which can sometimes provide improved yields. wikipedia.org Additionally, in situ diazotization and decomposition without isolation of the potentially hazardous diazonium salt have been developed to enhance the safety and efficiency of the process. wikipedia.org

| Starting Material | Reagents | Product | Reported Yield (%) |

| p-Toluidine | 1. NaNO₂, HBF₄ 2. Heat | 4-Fluorotoluene | ~89 wikipedia.org |

| 1-Naphthylamine | 1. NaNO₂, HBF₄ 2. Heat in ionic liquid | 1-Fluoronaphthalene | 72 nih.gov |

| 2,5-Dimethoxyaniline | 1. NaNO₂, HBF₄ 2. Heat | 2,5-Dimethoxyfluorobenzene | Not specified wikipedia.org |

Electrophilic Fluorination Reagents

Direct fluorination of aromatic C-H bonds can be achieved using powerful electrophilic fluorinating reagents. These reagents contain a nitrogen-fluorine bond, where the fluorine atom is rendered electrophilic by electron-withdrawing groups. researchgate.net Commonly used reagents include N-fluorobenzenesulfonimide (NFSI) and 1-chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate) (Selectfluor®).

The regioselectivity of electrophilic fluorination on a substituted naphthalene, such as 1-cyanonaphthalene, is governed by the directing effects of the substituent. The cyano group is a deactivating, meta-directing group in electrophilic aromatic substitution on a benzene (B151609) ring. masterorganicchemistry.com On the naphthalene system, this deactivating effect would be most pronounced in the ring to which it is attached. Therefore, electrophilic attack would be expected to occur on the other ring, primarily at the C5 and C8 positions, which are the most activated positions in unsubstituted naphthalene. Direct fluorination at the C3 position of 1-cyanonaphthalene would likely be a minor product due to the deactivating nature of the cyano group at the C1 position.

| Substrate | Fluorinating Reagent | Major Product(s) | Notes on Regioselectivity |

| Naphthalene | Selectfluor® | 1-Fluoronaphthalene | Preferential attack at the more reactive α-position. |

| 1-Substituted Naphthalene (with electron-donating group) | Electrophilic Fluorinating Agent | 4-Fluoro-1-substituted naphthalene | The activating group directs ortho and para, with the 4-position often favored. |

| 1-Substituted Naphthalene (with electron-withdrawing group) | Electrophilic Fluorinating Agent | 5-Fluoro- and 8-Fluoro-1-substituted naphthalene | The deactivating group directs substitution to the other ring. |

Transition Metal-Catalyzed Fluorination (e.g., Palladium-Catalyzed)

Transition metal catalysis, particularly with palladium, has emerged as a powerful tool for the formation of carbon-fluorine bonds. These methods often proceed under milder conditions than traditional methods and can exhibit high selectivity. Palladium-catalyzed fluorination can be broadly categorized into two types: cross-coupling reactions and C-H activation/fluorination.

In a cross-coupling approach, a pre-functionalized naphthalene derivative, such as 3-bromo-1-cyanonaphthalene, could be reacted with a fluoride source in the presence of a palladium catalyst and a suitable ligand. The development of bulky, electron-rich phosphine ligands has been crucial in facilitating the challenging C-F reductive elimination step from the palladium(II) center. nih.gov

Alternatively, direct C-H fluorination catalyzed by palladium offers a more atom-economical route. springernature.comnih.gov These reactions typically involve a palladium catalyst that facilitates the cleavage of a C-H bond and subsequent fluorination using an electrophilic fluorine source like NFSI or Selectfluor. beilstein-journals.org The regioselectivity of these reactions can be controlled by directing groups or by the inherent electronic and steric properties of the substrate. For 1-cyanonaphthalene, undirected palladium-catalyzed C-H fluorination would likely favor the more electronically rich positions on the unsubstituted ring.

| Substrate Type | Catalyst System | Fluoride Source | Product Type |

| Aryl Triflates/Halides | Pd(0) or Pd(II) with phosphine ligands | CsF, AgF | Aryl Fluorides |

| Arenes (C-H activation) | Pd(II) catalysts | NFSI, Selectfluor® | Aryl Fluorides |

| Allylic Olefins | Pd(II)/Cr cocatalyst | Et₃N·3HF | Allylic Fluorides ucla.edu |

Photosensitized Fluorination Methods

Photosensitized reactions represent a modern approach to C-H fluorination, often proceeding under mild conditions using visible light. beilstein-journals.org These reactions typically involve a photosensitizer that, upon excitation, can promote the formation of a fluorine radical or a highly reactive fluorinating species. This reactive species can then abstract a hydrogen atom from the substrate, followed by fluorine transfer to the resulting radical.

The application of photosensitized fluorination to polycyclic aromatic hydrocarbons (PAHs) like naphthalene has been explored. nih.gov The regioselectivity of such radical reactions can differ from that of electrophilic substitutions, potentially providing access to isomers that are difficult to obtain through other methods. The outcome is often influenced by the stability of the radical intermediate formed after hydrogen abstraction. For 1-cyanonaphthalene, the precise regioselectivity would depend on the specific photosensitizer and reaction conditions employed.

De/Fluorination Mediated by Non-Trigonal Phosphorus Triamide

The manipulation of carbon-fluorine bonds using phosphorus-based reagents is an emerging area of synthetic chemistry. While less common, methods involving de/fluorination mediated by non-trigonal phosphorus triamides offer unique reactivity. nih.gov These reagents can facilitate the selective removal of fluorine from polyfluorinated aromatics (hydrodefluorination) or the conversion of other functional groups, such as hydroxyl groups, to fluorides (deoxyfluorination).

For instance, a polyfluorinated naphthalene derivative could potentially be selectively defluorinated to yield a monofluoro product. The regioselectivity of such a process would be highly dependent on the electronic environment of the C-F bonds and the specific phosphorus reagent used. This methodology is still in its developmental stages, particularly for complex aromatic systems like substituted naphthalenes.

Convergent and Linear Synthetic Pathways to Dihalo- and Cyanohalonaphthalenes

The construction of disubstituted naphthalenes like 1-Cyano-3-fluoronaphthalene can be approached through either a linear or a convergent synthetic strategy.

Regioselectivity Control in Naphthalene Functionalization

The control of regioselectivity is paramount in the synthesis of polysubstituted naphthalenes. The outcome of a substitution reaction on a naphthalene ring is determined by a combination of electronic and steric factors, as well as the nature of the attacking reagent and the reaction conditions.

In electrophilic aromatic substitution, naphthalene is more reactive than benzene, and the α-positions (1, 4, 5, 8) are generally more reactive than the β-positions (2, 3, 6, 7). This is due to the greater number of resonance structures that can be drawn for the carbocation intermediate formed upon attack at an α-position, which better preserves the aromaticity of the second ring. springernature.com

The presence of a substituent on the naphthalene ring further influences the position of subsequent substitutions.

Electron-donating groups (e.g., -OH, -OCH₃, -NH₂) activate the ring to which they are attached and direct incoming electrophiles to the ortho and para positions.

Electron-withdrawing groups (e.g., -NO₂, -CN, -SO₃H) deactivate the ring to which they are attached, making the other ring more susceptible to electrophilic attack. masterorganicchemistry.com The substitution on the second ring will then occur preferentially at the α-positions (C5 and C8).

In the context of synthesizing this compound, the directing effects of both the cyano and fluoro groups must be considered. The cyano group is strongly deactivating and meta-directing. masterorganicchemistry.com The fluorine atom is deactivating due to its inductive effect but is ortho-, para-directing due to its ability to donate a lone pair of electrons through resonance. libretexts.org The interplay of these directing effects can be complex and often leads to mixtures of products, necessitating careful selection of the synthetic route and reaction conditions to achieve the desired regiochemistry.

Chemical Reactivity and Mechanistic Investigations of 1 Cyano 3 Fluoronaphthalene Analogues

Reactivity at the Naphthalene (B1677914) Core

The reactivity of the naphthalene core in 1-Cyano-3-fluoronaphthalene is fundamentally governed by the electronic interplay of the fluoro and cyano substituents. These groups modulate the electron density of the aromatic rings, thereby influencing the feasibility and outcome of both electrophilic and nucleophilic substitution reactions.

Influence of Fluoro and Cyano Groups on Aromatic Reactivity

The fluoro and cyano groups are both classified as deactivating groups in the context of electrophilic aromatic substitution. This is due to their electron-withdrawing nature, which reduces the electron density of the naphthalene ring system, making it less attractive to electrophiles compared to unsubstituted naphthalene. The deactivation occurs through two primary electronic effects: the inductive effect and the resonance effect.

Inductive Effect (-I): Both fluorine and the nitrogen of the cyano group are highly electronegative. They pull electron density away from the aromatic ring through the sigma bonds. This effect is distance-dependent and deactivates all positions on the ring, but it is strongest at the positions closest to the substituents.

Resonance Effect (-M/+M):

The cyano group is a strong resonance-withdrawing group (-M effect). The triple bond between carbon and nitrogen can delocalize the pi electrons from the aromatic ring onto the nitrogen atom, further reducing the ring's electron density.

The combined effect of these groups is a significant deactivation of the naphthalene core towards electrophilic attack. Conversely, this electron deficiency activates the ring for nucleophilic aromatic substitution. libretexts.org

Table 1: Electronic Effects of Substituents

| Substituent | Inductive Effect | Resonance Effect | Overall Effect on Electrophilic Aromatic Substitution |

| Fluoro (-F) | Strong withdrawing (-I) | Weak donating (+M) | Deactivating |

| Cyano (-CN) | Strong withdrawing (-I) | Strong withdrawing (-M) | Strongly Deactivating |

Electrophilic Aromatic Substitution Profiles

While the naphthalene ring is deactivated, electrophilic aromatic substitution can still occur under forcing conditions. The positions of substitution are directed by the existing substituents. Naphthalene itself preferentially undergoes electrophilic attack at the 1-position (α-position) because the intermediate carbocation (a Wheland intermediate or σ-complex) is more stable, with more resonance structures that preserve one of the aromatic rings. wordpress.comlibretexts.org

In this compound, the directing effects of the two groups must be considered:

The fluoro group is an ortho, para-director. libretexts.org

The cyano group is a meta-director. libretexts.org

Predicting the exact substitution pattern is complex and depends on the specific electrophile and reaction conditions. The positions on the ring are influenced by the combined directing effects of both groups. A -I substituent at carbon 1 directs incoming groups to the 4 and 8 positions. researchgate.net Given that both groups are deactivating, the reaction rates are expected to be significantly lower than for naphthalene.

Nucleophilic Aromatic Substitution Reactions

The presence of strong electron-withdrawing groups like fluoro and cyano makes the this compound system a prime candidate for nucleophilic aromatic substitution (SNAr). wikipedia.org These reactions are facilitated when electron-withdrawing groups are positioned ortho or para to a good leaving group, as they can stabilize the negatively charged intermediate, known as a Meisenheimer complex. libretexts.orgmasterorganicchemistry.com

In this molecule, the fluorine atom can act as the leaving group. The rate-determining step in SNAr reactions is typically the initial attack of the nucleophile on the aromatic ring. libretexts.org The high electronegativity of fluorine makes the carbon atom it is attached to (C3) highly electrophilic and susceptible to nucleophilic attack. libretexts.orgyoutube.com The presence of the cyano group, particularly in a position that can stabilize the resulting negative charge through resonance, further activates the ring for this type of transformation. Therefore, this compound is expected to react with various nucleophiles, leading to the displacement of the fluoride (B91410) ion. youtube.com

Transformations of the Nitrile Functional Group

The cyano group itself is a versatile functional handle, capable of undergoing a variety of transformations. Its carbon-nitrogen triple bond is polarized, with an electrophilic carbon atom that is susceptible to attack by nucleophiles. libretexts.orgopenstax.org

Nucleophilic Additions to the Nitrile Carbon

The electrophilic carbon of the nitrile group readily reacts with a range of nucleophiles. These reactions typically proceed via the formation of an intermediate imine anion. libretexts.orgopenstax.org

Hydrolysis: Nitriles can be hydrolyzed under acidic or basic conditions to first form an amide, which is then further hydrolyzed to a carboxylic acid. openstax.org

Acid-catalyzed hydrolysis begins with the protonation of the nitrile nitrogen, which enhances the electrophilicity of the carbon, allowing for the attack of a weak nucleophile like water. chemistrysteps.com

Base-catalyzed hydrolysis involves the direct attack of a strong nucleophile, such as a hydroxide (B78521) ion, on the nitrile carbon. openstax.org

Reaction with Organometallic Reagents: Grignard reagents (R-MgX) and organolithium reagents (R-Li) add to the nitrile carbon to form an imine anion. chemistrysteps.comchemistrysteps.com This intermediate is stable to further addition of the organometallic reagent. Subsequent hydrolysis of the imine intermediate yields a ketone. chemistrysteps.comucalgary.ca This provides a powerful method for carbon-carbon bond formation.

Table 2: Common Nucleophilic Additions to Nitriles

| Reagent/Condition | Intermediate | Final Product |

| H₃O⁺, heat | Amide | Carboxylic Acid |

| NaOH, H₂O, heat | Amide | Carboxylate Salt |

| 1. R-MgX, 2. H₃O⁺ | Imine | Ketone |

| 1. R-Li, 2. H₃O⁺ | Imine | Ketone |

Reduction Reactions of the Nitrile Group

The nitrile group can be reduced to either a primary amine or an aldehyde, depending on the reducing agent and reaction conditions. wikipedia.orgunacademy.com

Reduction to Primary Amines: Powerful reducing agents, such as Lithium Aluminium Hydride (LiAlH₄), reduce nitriles to primary amines. openstax.orgchemguide.co.uk The reaction involves the successive addition of two hydride ions to the nitrile carbon. libretexts.org Catalytic hydrogenation using hydrogen gas (H₂) with a metal catalyst like palladium, platinum, or Raney nickel also effectively reduces nitriles to primary amines. wikipedia.orgstudymind.co.uk

Reduction to Aldehydes: To stop the reduction at the aldehyde stage, a less reactive hydride reagent is required. Diisobutylaluminium hydride (DIBAL-H) is commonly used for this purpose. wikipedia.orgchemistrysteps.com DIBAL-H adds one equivalent of hydride to the nitrile, forming an imine-aluminium complex. This intermediate is stable at low temperatures and is hydrolyzed to the aldehyde upon aqueous workup. libretexts.orgchemistrysteps.com Another classic method is the Stephen aldehyde synthesis, which uses tin(II) chloride and hydrochloric acid. chemistrysteps.comwikipedia.org

Table 3: Reduction Products of Nitriles

| Reagent | Product |

| 1. LiAlH₄, 2. H₂O | Primary Amine (R-CH₂NH₂) |

| H₂, Metal Catalyst (Pd, Pt, Ni) | Primary Amine (R-CH₂NH₂) |

| 1. DIBAL-H, 2. H₃O⁺ | Aldehyde (R-CHO) |

| SnCl₂, HCl | Aldehyde (R-CHO) |

Hydrolysis of the Nitrile Group

The nitrile (cyano) group of this compound is susceptible to hydrolysis under both acidic and basic conditions, ultimately yielding a carboxylic acid. jove.comchemistrysteps.com This transformation proceeds through an amide intermediate, which in some cases can be isolated by carefully controlling the reaction conditions. libretexts.orgorganicchemistrytutor.com

Acid-Catalyzed Hydrolysis: In the presence of a strong acid and water, the hydrolysis begins with the protonation of the nitrile nitrogen. libretexts.orgorganicchemistrytutor.comlumenlearning.com This protonation significantly increases the electrophilicity of the nitrile carbon, making it susceptible to attack by a weak nucleophile like water. lumenlearning.com Following the nucleophilic attack, a series of proton transfers occurs, leading to the formation of an amide intermediate (3-fluoronaphthalene-1-carboxamide). libretexts.orglibretexts.org Under typical acidic conditions and elevated temperatures, this amide undergoes further hydrolysis to produce the final product, 3-fluoronaphthalene-1-carboxylic acid, and an ammonium (B1175870) ion. jove.comcommonorganicchemistry.com The final step, the hydrolysis of the amide, is often the driving force for the entire reaction. organicchemistrytutor.com

Base-Catalyzed Hydrolysis: Under basic conditions, a strong nucleophile such as the hydroxide ion (OH⁻) directly attacks the electrophilic nitrile carbon. chemistrysteps.comlibretexts.org This addition forms a negatively charged intermediate that is subsequently protonated by water to yield an imidic acid. chemistrysteps.com The imidic acid then tautomerizes to the more stable amide intermediate. chemistrysteps.comlibretexts.org If the reaction is performed under vigorous conditions (e.g., high temperature, prolonged reflux), the amide is further hydrolyzed by the base to form a carboxylate salt (sodium 3-fluoronaphthalene-1-carboxylate, if using NaOH). commonorganicchemistry.comchemguide.co.uk An acidification step is then required to produce the neutral carboxylic acid. chemguide.co.uk Milder basic conditions may allow for the isolation of the amide as the final product. organicchemistrytutor.com

| Condition | Catalyst/Reagent | Key Steps | Intermediate | Final Product (after workup) |

|---|---|---|---|---|

| Acidic | H₃O⁺ (e.g., HCl, H₂SO₄ in H₂O), Heat | 1. Protonation of Nitrile 2. Nucleophilic attack by H₂O 3. Tautomerization 4. Amide Hydrolysis | 3-Fluoronaphthalene-1-carboxamide | 3-Fluoronaphthalene-1-carboxylic acid |

| Basic | ⁻OH (e.g., NaOH, KOH in H₂O), Heat | 1. Nucleophilic attack by ⁻OH 2. Protonation by H₂O 3. Tautomerization 4. Amide Hydrolysis | 3-Fluoronaphthalene-1-carboxamide | 3-Fluoronaphthalene-1-carboxylic acid |

Reactivity of the Fluorine Substituent

The fluorine atom on the naphthalene ring is generally unreactive due to the high strength of the carbon-fluorine (C-F) bond. acs.org However, its reactivity can be induced through various chemical pathways, particularly C-F bond activation for cross-coupling reactions and specific elimination or defluorination processes.

Activating the strong C-F bond in fluoroaromatics is a significant challenge in organic synthesis. mdpi.com For this compound, the most probable pathway for substitution of the fluorine atom is through nucleophilic aromatic substitution (SNAr).

In an SNAr reaction, the aromatic ring is attacked by a strong nucleophile. masterorganicchemistry.com This reaction is typically unfavorable for simple aryl halides but is facilitated by the presence of strong electron-withdrawing groups positioned ortho or para to the leaving group. masterorganicchemistry.com In this compound, the cyano group (-CN) is a potent electron-withdrawing group. Although it is in the meta position relative to the fluorine (position 3 vs. 1), it still reduces the electron density of the entire ring system, making it more susceptible to nucleophilic attack than an unsubstituted fluoronaphthalene.

The mechanism involves the addition of a nucleophile to the carbon bearing the fluorine, forming a negatively charged intermediate known as a Meisenheimer complex. springernature.com This intermediate is resonance-stabilized, with the negative charge delocalized over the aromatic ring and onto the cyano group. The subsequent elimination of the fluoride ion restores the aromaticity and yields the substituted product. masterorganicchemistry.com Interestingly, in SNAr reactions, fluoride is often the best leaving group among the halogens because its high electronegativity strongly polarizes the C-F bond, making the carbon atom highly electrophilic and promoting the initial, rate-determining nucleophilic attack. masterorganicchemistry.comyoutube.comyoutube.com

Transition-metal catalysis provides another powerful strategy for C-F bond activation and functionalization. mdpi.comresearchgate.net Catalytic systems based on nickel, palladium, or cobalt can activate the C-F bond, even without strong electronic bias, allowing for a range of cross-coupling reactions to form new carbon-carbon or carbon-heteroatom bonds. mdpi.com

Defluorination, the cleavage of the C-F bond, can be achieved through several mechanisms.

Reductive Defluorination : This pathway involves the transfer of an electron to the fluoroaromatic compound to generate a radical anion. the-innovation.org This intermediate can then fragment, expelling a fluoride ion and leaving an aryl radical. The aryl radical can then abstract a hydrogen atom from the solvent or another source to yield the defluorinated product, 1-cyanonaphthalene. Photocatalytic methods using organic photoredox catalysts can achieve this transformation under mild conditions. the-innovation.orgnih.gov

Oxidative Defluorination : Certain catalytic systems, such as those involving μ-nitrido diiron phthalocyanine (B1677752) complexes, can achieve the defluorination of perfluorinated aromatics under oxidative conditions using an oxidant like hydrogen peroxide. acs.org This process proceeds through a high-valent metal complex. acs.org

Hydrolytic and Enzymatic Defluorination : While less common for non-activated aryl fluorides, some microbial enzymes and specific chemical conditions can promote hydrolytic defluorination. nih.govnih.gov For instance, density functional theory calculations on trifluoromethylphenols suggest a mechanism involving deprotonation followed by an E1cb elimination of fluoride. rsc.org In anoxic environments, certain bacteria have evolved enzymatic pathways to cleave aromatic C-F bonds, such as the reductive cleavage via a Birch reduction-like mechanism. nih.gov

Radical Reaction Pathways

The this compound molecule can participate in radical reactions, with its reactivity influenced by both the cyano and fluoro substituents. The cyano group is known to function as a radical acceptor, providing a handle for constructing more complex molecular architectures through radical cascade reactions. rsc.org

Generation of a carbon-centered radical on a separate molecule could lead to its addition across the carbon-nitrogen triple bond of the nitrile. Alternatively, radical conditions can be used to functionalize the aromatic ring itself. For example, under certain conditions, a radical could be generated on the naphthalene ring, which could then be trapped by a fluorine atom source. Radical fluorination often employs N-F reagents like Selectfluor or N-fluorobenzenesulfonimide (NFSI), which can act as fluorine atom transfer agents to alkyl or aryl radicals. wikipedia.orgresearchgate.net

Furthermore, radical-initiated processes can lead to the cleavage of C-H bonds on the naphthalene ring, followed by functionalization. The generation of aryl radicals from the parent compound can also be a key step in certain defluorination pathways, as seen in reductive defluorination. the-innovation.org

Photochemical and Thermal Reaction Mechanisms

Upon exposure to ultraviolet (UV) light, this compound and its analogues may undergo photochemical reactions. A primary pathway for fluoroaromatic compounds is the photoinduced cleavage of the C-F bond. nih.gov This homolytic cleavage would generate a 1-cyano-naphthalenyl radical and a fluorine radical. The resulting aryl radical is highly reactive and can undergo various subsequent reactions, such as hydrogen abstraction from the solvent to form 1-cyanonaphthalene, or coupling with other radicals.

Photolysis of fluorinated compounds can lead to a variety of degradation products. nih.govnih.gov Studies on other naphthalenyl-substituted compounds have shown that photolysis can result in reactions such as [2+2] photocycloadditions or Bergman cyclizations, depending on the specific molecular structure. nih.gov The presence of both cyano and fluoro groups will influence the excited-state electronics and thus dictate the specific photochemical pathways available to the molecule. For instance, some photochemical reactions of fluorinated aromatics proceed through a proton-coupled electron transfer (PCET) process, leading to C-F bond cleavage. the-innovation.org

Thermal reactions would require high temperatures to overcome the significant bond energies within the molecule. The C-F bond is exceptionally strong, but the C-CN and C-C bonds of the naphthalene ring could also cleave under sufficiently harsh thermal conditions, leading to decomposition or rearrangement.

Theoretical Frameworks for Reactivity Prediction (e.g., Activation Strain Model)

To understand and predict the diverse reactivity of this compound, theoretical frameworks like the Activation Strain Model (ASM), also known as the Distortion/Interaction Model, are employed. rsc.orgwikipedia.org The ASM provides deep insight into chemical reaction barriers by partitioning the potential energy surface (ΔE) along a reaction coordinate into two key components: the activation strain (ΔEstrain) and the interaction energy (ΔEint). rsc.orgrsc.org

ΔE(ζ) = ΔEstrain(ζ) + ΔEint(ζ)

Activation Strain (ΔEstrain) : This term represents the energy penalty required to distort the reactants from their ground-state geometries into the geometries they adopt at any given point along the reaction coordinate. wikipedia.orgnih.gov For a reaction involving this compound, this would include the energy needed to bend or stretch bonds within the rigid naphthalene ring system and its substituents as it approaches a transition state.

Interaction Energy (ΔEint) : This term accounts for the stabilizing interactions (e.g., electrostatic, orbital overlap, dispersion) between the deformed reactants as they come together. nih.gov It reflects the intrinsic bonding capacity between the reacting species.

By analyzing the interplay of these two terms, the ASM can explain why a reaction barrier is high or low. illinois.edu For example, in a nucleophilic aromatic substitution reaction on this compound, the model could quantify the energetic cost of distorting the planar naphthalene ring to accommodate the approaching nucleophile (strain) versus the stabilizing interaction between the nucleophile and the electron-deficient aromatic system (interaction). This allows for a rational comparison of different reaction pathways (e.g., ortho vs. para attack if other isomers were considered) and helps in the rational design of catalysts and reaction conditions. rsc.org Theoretical calculations using Density Functional Theory (DFT) are often used to compute these energy components and predict substituent effects on reactivity. nih.gov

Spectroscopic Data for this compound Not Available in Publicly Accessible Resources

Following a comprehensive search of publicly available scientific databases and scholarly articles, specific experimental data on the advanced spectroscopic characterization of this compound could not be located. Detailed research findings, including specific data for Fourier Transform Infrared (FT-IR), Raman, Proton (¹H), Carbon-13 (¹³C), and Fluorine-19 (¹⁹F) Nuclear Magnetic Resonance (NMR) spectroscopy for this particular compound, are not present in the accessed resources.

Therefore, it is not possible to provide a thorough and scientifically accurate article that strictly adheres to the requested outline, which requires detailed experimental data and the assignment of fundamental vibrational and resonance modes for this compound.

While general principles of spectroscopy can predict the expected regions for absorptions and chemical shifts for the functional groups present in the molecule (a naphthalene core, a cyano group, and a fluorine atom), the generation of specific, verifiable data tables and a detailed structural elucidation as requested is contingent on published experimental results. Without access to such dedicated studies on this compound, the creation of the specified article would not meet the required standards of scientific accuracy and detail.

Comprehensive Analysis of this compound: A Spectroscopic and Structural Review

A detailed article on the advanced spectroscopic and structural characterization of this compound cannot be generated at this time.

A thorough review of available scientific literature and spectroscopic databases did not yield specific experimental data for the compound "this compound" corresponding to the advanced analytical techniques requested in the article outline. While research exists for structurally related compounds, such as 1-cyanonaphthalene and other fluorinated naphthalene derivatives, the precise data for the 3-fluoro isomer is not present in the searched resources.

The stringent requirement to focus solely on "this compound" and to populate sections with detailed research findings and data tables for the following methods cannot be met:

Advanced Multi-dimensional NMR Techniques: No specific studies detailing techniques like COSY, HSQC, HMBC, or NOESY for this compound were found.

Ultraviolet-Visible (UV-Vis) Absorption and Emission Spectroscopy: Specific absorption maxima, molar absorptivity, emission maxima, and fluorescence quantum yield data for this compound are not available.

High-Resolution Mass Spectrometry: Accurate mass measurements and fragmentation pathway analyses for this compound have not been published in the resources reviewed.

Mass-Analyzed Threshold Ionization (MATI) Spectroscopy: There are no available MATI spectra to detail the vibrational modes of the cation of this compound.

Determination of Adiabatic Ionization Energies: The precise adiabatic ionization energy for this compound, a key parameter determined through techniques like MATI spectroscopy, has not been documented.

X-ray Crystallography: A crystal structure for this compound has not been reported, precluding any discussion on its solid-state conformation, bond lengths, bond angles, or crystal packing.

Without access to peer-reviewed studies or database entries containing this specific information, generating a scientifically accurate and informative article that adheres to the requested structure is not possible.

Advanced Spectroscopic Characterization and Structural Elucidation

X-ray Crystallography

Determination of Solid-State Molecular Geometry and Conformation

There is currently no published X-ray crystallographic or solid-state Nuclear Magnetic Resonance (NMR) data for 1-cyano-3-fluoronaphthalene. Such studies are essential for determining precise bond lengths, bond angles, and torsional angles, which define the molecule's conformation in the solid state. Without this experimental foundation, any discussion of the molecular geometry would be purely speculative.

In the absence of experimental data, computational modeling, such as Density Functional Theory (DFT) calculations, could provide theoretical insights into the preferred conformation. However, no specific computational studies focused on the solid-state structure of this compound have been identified in the scientific literature.

Analysis of Intermolecular Interactions and Crystal Packing

The crystal packing of a molecule is governed by a variety of intermolecular interactions. For this compound, one would anticipate the involvement of several types of non-covalent bonds:

Dipole-Dipole Interactions: The strongly electronegative fluorine atom and the cyano group create significant dipole moments within the molecule, which would be expected to play a crucial role in the crystal lattice's organization.

π-π Stacking: The aromatic naphthalene (B1677914) core is prone to π-π stacking interactions, a common feature in the crystal structures of polycyclic aromatic hydrocarbons.

C-H···N and C-H···F Hydrogen Bonds: Weak hydrogen bonds involving the aromatic C-H donors and the nitrogen of the cyano group or the fluorine atom as acceptors are also likely to contribute to the stability of the crystal structure.

However, without experimental crystallographic data, the specific nature, geometry, and relative contributions of these interactions in the crystal packing of this compound remain undetermined.

Supramolecular Architectures

Despite a comprehensive search for scientific literature and computational data, no specific research findings or theoretical studies focused solely on the chemical compound This compound could be located.

Therefore, it is not possible to provide a detailed article on the computational chemistry and theoretical modeling of this compound covering the requested topics of:

Density Functional Theory (DFT) Calculations

Geometry Optimization and Conformational Landscapes

Electronic Structure Analysis (HOMO-LUMO Gap, Molecular Orbitals)

Prediction of Spectroscopic Parameters (Vibrational Frequencies, NMR Chemical Shifts, UV-Vis Transitions)

Ionization Energy Calculations

Reaction Mechanism Simulations and Energetic Profiles

Transition State Identification and Characterization

While computational studies on related molecules, such as 1-cyanonaphthalene and other substituted naphthalenes, are available, the strict requirement to focus exclusively on this compound prevents the extrapolation or inclusion of data from these other compounds. Doing so would not meet the standard of scientific accuracy for the specific molecule requested.

Further research or new computational studies would be required to generate the specific data needed to construct the outlined article. At present, the detailed research findings and data tables necessary for this topic are not available in the public domain.

Computational Chemistry and Theoretical Modeling

Ab Initio and Semi-Empirical Methods for Molecular Properties

Ab initio and semi-empirical methods are foundational computational techniques used to predict a wide range of molecular properties. Ab initio methods are derived directly from theoretical principles without the inclusion of experimental data, while semi-empirical methods incorporate some empirical parameters to simplify calculations, making them faster for larger molecules.

For 1-Cyano-3-fluoronaphthalene, these methods can be employed to calculate key molecular properties. While specific studies on this molecule are scarce, research on related cyano-substituted naphthalenes, such as 1-cyanonaphthalene and 2-cyanonaphthalene, provides valuable comparative data. acs.orgresearchgate.netacs.orgaip.org

Calculated Molecular Properties of Cyanonaphthalenes

| Property | 1-Cyanonaphthalene | 2-Cyanonaphthalene | Methodological Context for this compound |

| Dipole Moment (D) | 4.71 D | 5.28 D acs.org | The introduction of a fluorine atom would further enhance the dipole moment due to its high electronegativity. The precise vector sum of the C-CN and C-F bond dipoles would determine the final value. |

| Adiabatic Electron Affinity (eV) | 0.856 eV aip.org | 0.798 eV aip.org | The combined electron-withdrawing effects of both cyano and fluoro groups are expected to significantly increase the electron affinity of this compound, making it a better electron acceptor. |

| Singlet-Triplet Energy Splitting (eV) | 2.370 eV aip.org | 2.468 eV aip.org | This value is crucial for understanding the photophysical properties of the molecule, including its potential for phosphorescence and intersystem crossing. The substitution pattern will influence this splitting. |

Semi-empirical methods, while less accurate, can be useful for initial geometric optimizations and for studying larger systems containing this compound, such as polymers or molecular aggregates.

Molecular Dynamics Simulations for Dynamic Behavior

Molecular dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. By solving Newton's equations of motion for a system of interacting particles, MD simulations can provide detailed information about the dynamic behavior of molecules, including conformational changes, diffusion, and interactions with their environment.

For this compound, MD simulations could be employed to investigate several aspects of its dynamic behavior:

Behavior in Solution: Simulations of this compound in various solvents would reveal information about solvation shells, the orientation of solvent molecules around the solute, and the dynamics of solvent-solute interactions. This is particularly relevant for understanding its solubility and reactivity in different media.

Interactions with Biomolecules: If this compound were being investigated for potential biological applications, MD simulations could model its interactions with proteins or DNA. nih.gov These simulations could predict binding affinities and identify key intermolecular interactions, such as hydrogen bonds or van der Waals contacts, that stabilize the complex.

Condensed Phase Properties: MD simulations of liquid or solid this compound could be used to predict bulk properties such as density, viscosity, and diffusion coefficients. In the solid state, simulations could explore crystal packing and the dynamics of molecular motion within the crystal lattice.

A typical MD simulation involves defining a force field, which describes the potential energy of the system as a function of the atomic coordinates. The system is then allowed to evolve over a set period, and the trajectory of the atoms is recorded. Analysis of this trajectory provides the desired dynamic information. While specific MD studies on this compound are not currently published, the methodology is well-established and could be readily applied.

Studies on Non-Linear Optical (NLO) Properties of Derivatives

Non-linear optical (NLO) materials are of significant interest for applications in optoelectronics, including optical data storage and signal processing. Organic molecules with extended π-conjugated systems and strong electron donor-acceptor groups often exhibit significant NLO responses.

The naphthalene (B1677914) core of this compound provides the necessary π-conjugated system. The cyano group is a well-known electron acceptor, while the fluorine atom is also electron-withdrawing, though to a lesser extent. To create a molecule with strong NLO properties, one would typically introduce a strong electron-donating group onto the naphthalene ring, creating a "push-pull" system.

Computational studies on derivatives of this compound, where an electron-donating group (e.g., -NH2, -N(CH3)2) is introduced at another position on the naphthalene ring, would be crucial for predicting their NLO properties. The key parameter of interest is the first hyperpolarizability (β), which is a measure of the second-order NLO response.

Theoretical calculations, often using DFT, can predict the hyperpolarizability of designed molecules. The table below shows hypothetical calculated hyperpolarizability values for illustrative donor-acceptor substituted naphthalene derivatives.

| Derivative of this compound | Donor Group | Acceptor Groups | Calculated First Hyperpolarizability (β) (arbitrary units) |

| Derivative 1 | -NH2 | -CN, -F | 150 |

| Derivative 2 | -N(CH3)2 | -CN, -F | 250 |

| Derivative 3 | -OCH3 | -CN, -F | 120 |

Note: The values in this table are hypothetical and for illustrative purposes only. They demonstrate the expected trend of increasing hyperpolarizability with stronger electron-donating groups.

These computational predictions can guide synthetic chemists in prioritizing the synthesis of the most promising NLO candidates, thereby accelerating the discovery of new materials. The position of the donor group relative to the acceptor groups would also be a critical factor to investigate computationally, as this will significantly influence the intramolecular charge transfer and, consequently, the NLO response.

Advanced Applications in Organic Synthesis and Materials Science

1-Cyano-3-fluoronaphthalene as a Building Block in Complex Molecule Synthesis

The dual functionalization of the naphthalene (B1677914) core in this compound provides two distinct chemical handles that can be leveraged for the stepwise construction of elaborate molecular architectures. The electron-withdrawing nature of both the cyano and fluoro substituents activates the aromatic ring for certain transformations while providing sites for further chemical elaboration, making it a versatile building block for complex targets.

Precursor for Fluorinated Polycyclic Aromatic Hydrocarbons (PAHs)

Fluorinated polycyclic aromatic hydrocarbons (F-PAHs) are a class of materials that have garnered significant interest for their potential applications in organic electronics, owing to their enhanced stability and unique electronic properties. nih.gov Synthetic routes to create larger F-PAHs often rely on building-block strategies where smaller, functionalized aromatic rings are fused together.

Research has established novel "benzene ring extension" cycles that can be applied to construct higher-order F-PAHs. oup.com In a process highly analogous to what would be possible with this compound, a related starting material, 1-fluoronaphthalene, can be cyanomethylated through nucleophilic aromatic substitution. oup.com This step introduces a cyanoalkyl group, which is a versatile precursor for ring-forming reactions. The cyano group can then be chemically transformed, for example, by reduction to an aldehyde, which then undergoes further reactions to build an additional fused aromatic ring. oup.com This cyclical methodology allows for the systematic and regioselective extension of the π-system, enabling the synthesis of precisely fluorinated phenacenes and other complex F-PAHs. oup.com The presence of the fluorine atom not only influences the electronic properties of the final PAH but can also increase its solubility in organic solvents. oup.com

Synthesis of Extended π-Systems and Related Conjugated Structures

The creation of extended π-systems is fundamental to the development of materials for optoelectronics and photovoltaics. nih.gov These systems, characterized by a high degree of electron delocalization, are often built from smaller, functionalized aromatic precursors. The cyano group is a key functional moiety in this context, as it can participate in or direct the reactions needed to extend conjugation.

For instance, ortho-dicarbonitrile precursors are used in on-surface synthesis to generate large, π-extended structures like naphthalocyanines through cyclotetramerization. nih.gov This demonstrates the utility of the cyano group in forming large, well-ordered conjugated systems. Synthetic strategies involving C-H activation have also emerged as a powerful tool for extending π-systems, allowing for the direct arylation of aromatic cores. nih.govnagoya-u.ac.jp A molecule like this compound is an ideal substrate for such methods, where the electronically modified naphthalene ring can be coupled with other aromatic units to build larger, conjugated molecules with tailored electronic properties.

Below is a representative table outlining a conceptual synthetic pathway for π-system extension, inspired by established chemical transformations.

| Step | Reaction | Intermediate/Product | Purpose |

| 1 | Cyanomethylation | 1-(Cyanomethyl)-3-fluoronaphthalene | Introduction of a reactive handle |

| 2 | Half Reduction (e.g., with DIBAL-H) | 1-(Formylmethyl)-3-fluoronaphthalene | Conversion of nitrile to an aldehyde for cyclization |

| 3 | Difluorovinylidenation | 1-(2,2-Difluorovinyl)-3-fluoronaphthalene derivative | Creation of a difluoroalkene moiety |

| 4 | Friedel-Crafts-type Cyclization | Fluorinated Phenacene Derivative | Formation of a new fused aromatic ring |

Contributions to Functional Materials Development

The powerful electron-withdrawing properties of both the fluorine atom and the cyano group make this compound an exemplary electron-deficient arene. nih.gov This characteristic is central to its application in a variety of functional materials, where the ability to accept and transport electrons is paramount.

Electron-Deficient Arenes for Organic Electronic Devices (e.g., n-type Semiconductors)

Organic electronic devices, such as organic field-effect transistors (OFETs), often require both p-type (hole-transporting) and n-type (electron-transporting) semiconductors to create efficient logic circuits. While p-type materials are common, the development of stable, high-performance n-type semiconductors remains a challenge. researchgate.net The key to creating an n-type material is to use an electron-deficient π-conjugated system, which lowers the energy of the Lowest Unoccupied Molecular Orbital (LUMO), facilitating the injection and transport of electrons. science.gov

The incorporation of strong electron-withdrawing groups is a proven strategy for designing n-type semiconductors. researchgate.net The cyano group, in particular, is highly effective in this role. researchgate.net Studies on various aromatic systems have shown that replacing fluorine substituents with cyano groups can switch the charge transport behavior from p-type to n-type. researchgate.net Therefore, a molecule like this compound, which contains both a fluorine atom and a cyano group, possesses a strongly electron-deficient aromatic core, making it an excellent building block for larger n-type semiconducting materials. researchgate.netresearchgate.net

The table below compares the electron-withdrawing strength of relevant functional groups using the Hammett parameter (σₚ), which quantifies the electronic effect of a substituent on an aromatic ring.

| Functional Group | Hammett Parameter (σₚ) | Electronic Effect |

| Fluorine (-F) | 0.06 | Weakly Withdrawing |

| Chlorine (-Cl) | 0.23 | Moderately Withdrawing |

| Cyano (-CN) | 0.66 | Strongly Withdrawing |

| Nitro (-NO₂) | 0.78 | Very Strongly Withdrawing |

Data sourced from established physical organic chemistry principles.

Design of Donor-Acceptor Systems for Optoelectronic Applications

Donor-acceptor (D-A) systems are a fundamental architecture for molecules used in optoelectronics, including organic photovoltaics (OPVs) and organic light-emitting diodes (OLEDs). mrs-k.or.kr These systems consist of an electron-rich "donor" unit connected to an electron-poor "acceptor" unit via a π-conjugated bridge. mrs-k.or.kr This arrangement facilitates an efficient intramolecular charge transfer (ICT) upon photoexcitation, a process that is critical for the function of these devices.

The functionalization of aromatic systems with cyano and fluorine groups is an effective strategy for tuning the electronic properties of the acceptor unit. mrs-k.or.kr These groups make the aromatic core more electron-deficient, enhancing its ability to accept an electron from the donor. mrs-k.or.krmrs-k.or.kr Theoretical and experimental studies have confirmed that incorporating cyano and fluorine groups significantly perturbs the frontier molecular orbitals (HOMO and LUMO), allowing for precise control over the molecule's band gap and absorption spectrum. mrs-k.or.kr Due to its inherent electron-deficient nature, this compound is an ideal candidate to serve as the foundational acceptor component in the design of novel D-A molecules for advanced optoelectronic applications. acs.orgnih.gov

Supramolecular Assembly in Solid-State Luminescence

The performance of organic luminescent materials often depends not only on the properties of individual molecules but also on how they arrange themselves in the solid state. nih.gov Supramolecular assembly—the spontaneous organization of molecules into well-defined structures through non-covalent interactions—is a powerful tool for controlling solid-state luminescence. rsc.orgresearchgate.net

The presence of cyano and fluoro groups on an aromatic core like naphthalene can direct this assembly process. These groups can participate in specific intermolecular interactions, such as dipole-dipole forces and weak hydrogen bonds (e.g., C-H···N and C-H···F). nih.gov By guiding the molecular packing, these interactions can prevent the π-π stacking that often leads to fluorescence quenching in the solid state, a phenomenon known as aggregation-caused quenching (ACQ). nih.gov Furthermore, the rigidification of the molecular structure within a well-defined supramolecular assembly can suppress non-radiative decay pathways, enhancing luminescence efficiency. nih.gov The unique electronic and intermolecular bonding capabilities of this compound make it a promising building block for creating materials with tailored and highly efficient solid-state luminescence through controlled supramolecular organization. rsc.orgresearchgate.net

Strategies for Electronic and Optical Property Modulation via Substituent Effects

The electronic and optical characteristics of the naphthalene core in this compound are significantly modulated by the presence of the cyano (-CN) and fluoro (-F) substituents. The nature, position, and interplay of these groups on the aromatic framework allow for the fine-tuning of the molecule's frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). This modulation is key to designing materials with specific properties for advanced applications.

The primary strategy for this modulation lies in understanding the electronic effects of each substituent. Both the cyano and fluoro groups are electron-withdrawing, but they operate through different mechanisms.

Inductive Effect (σ-effect): Fluorine is the most electronegative element, exerting a strong electron-withdrawing inductive effect (-I). It pulls electron density away from the naphthalene ring through the sigma (σ) bonds. The cyano group also exhibits a -I effect.

Resonance Effect (π-effect): The cyano group is a strong π-acceptor, withdrawing electron density from the aromatic ring through resonance (-M effect). This delocalizes the π-electrons towards the nitrogen atom. Conversely, the fluorine atom, despite its high electronegativity, possesses lone pairs of electrons that can be donated to the aromatic π-system, resulting in a weak resonance-donating effect (+M).

In this compound, these effects combine to profoundly influence the molecule's electronic structure. The potent electron-withdrawing nature of both substituents, dominated by the cyano group's resonance effect and fluorine's inductive effect, lowers the energy levels of both the HOMO and LUMO. However, the reduction in the LUMO level is typically more pronounced than that of the HOMO, leading to a smaller HOMO-LUMO energy gap. This narrowing of the energy gap is a critical factor in altering the optical properties of the molecule.

A smaller energy gap corresponds to a bathochromic shift (a shift to longer wavelengths) in the molecule's absorption and emission spectra. nih.gov Theoretical studies on substituted naphthalenes and other aromatic systems confirm that electron-withdrawing substituents are a primary cause of such shifts. nih.goviau.ir The precise position of the substituents is also crucial, as it dictates the extent of their electronic influence on the ring system. tandfonline.comresearchgate.net

By strategically placing these groups, the dipole moment of the molecule can also be significantly altered. mdpi.comnih.gov This modification of the ground- and excited-state dipole moments can influence intermolecular interactions and the performance of the material in electronic devices.

| Substituent Property | Electronic Effect | Impact on Naphthalene Core | Resulting Property Modulation |

|---|---|---|---|

| Fluorine (-F) | Strong Inductive Withdrawal (-I), Weak Resonance Donation (+M) | Lowers HOMO/LUMO energy levels; modifies electron distribution | Shift in absorption/emission spectra; altered dipole moment |

| Cyano (-CN) | Strong Inductive Withdrawal (-I), Strong Resonance Withdrawal (-M) | Significantly lowers LUMO energy; narrows HOMO-LUMO gap | Bathochromic (red) shift in UV-Vis spectrum; enhanced electron affinity |

| Combined Effect | Synergistic electron withdrawal | Pronounced reduction of the HOMO-LUMO energy gap | Tunable optical properties for specific wavelength absorption/emission |

Role in Molecular Recognition and Host-Guest Chemistry (Inferential from Supramolecular Studies)

While specific host-guest studies involving this compound are not extensively documented, its potential role can be inferred from the principles of supramolecular chemistry and the known interactions of its functional groups. researchgate.netmdpi.com In host-guest chemistry, a host molecule with a cavity or binding site non-covalently binds a smaller guest molecule. The electronic and steric properties of the guest are critical for achieving stable and selective complexation.

This compound is well-suited to act as a guest molecule for various macrocyclic hosts, such as cyclophanes, calixarenes, or cyclodextrins, due to several key features:

Aromatic π-System: The electron-deficient naphthalene core can participate in π-π stacking interactions with electron-rich aromatic panels within a host molecule. The electron distribution, having been modulated by the F and CN groups, can be tailored to achieve specific complementary π-interactions. mdpi.com

Shape and Size Complementarity: The planar and rigid structure of the naphthalene ring system allows it to fit snugly into host cavities of appropriate dimensions, a fundamental requirement for effective host-guest complexation. nih.gov

Q & A

Q. What advanced techniques resolve overlapping signals in NMR spectra of fluorinated naphthalenes?

- Answer : Use 2D NMR (e.g., - HMBC) to correlate fluorine with adjacent carbons. Dynamic NMR (DNMR) at variable temperatures resolves conformational exchange broadening .

Methodological Notes

- Data Contradiction Analysis : Cross-reference peer-reviewed studies with ATSDR toxicological profiles and NIST data to resolve inconsistencies .

- Experimental Design : Incorporate negative controls and dose-response curves in toxicity assays to establish causality .

- Instrumentation : Calibrate GC-MS and NMR systems using certified reference materials (CRMs) for reproducibility .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.